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Compound of Interest

Compound Name: Homoarbutin

Cat. No.: B191418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Homoarbutin, a derivative of arbutin, is a glycosylated hydroquinone that has garnered

significant interest in the fields of dermatology and pharmacology. Its primary mode of action

involves the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway, making it a

compound of interest for applications in skin lightening and the treatment of hyperpigmentation

disorders. This technical guide provides a comprehensive overview of the physical and

chemical properties of Homoarbutin, detailed experimental protocols for its analysis, and an

examination of its biological mechanism of action.

Physical and Chemical Properties of Homoarbutin
The physical and chemical properties of Homoarbutin are summarized in the table below.

These properties are crucial for its handling, formulation, and analytical characterization.
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Property Value Reference

Molecular Formula C₁₃H₁₈O₇ [1][2][3]

Molecular Weight 286.28 g/mol [1][2][3]

CAS Number 25712-94-1 [1][2][3]

Appearance Powder [2]

Melting Point 192-193 °C [4]

Boiling Point (Predicted) 563.1 ± 50.0 °C [4]

Density (Predicted) 1.497 ± 0.06 g/cm³ [4]

pKa (Predicted) 10.48 ± 0.20 [4]

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
[2]

IUPAC Name

2-(hydroxymethyl)-6-(4-

hydroxy-3-

methylphenoxy)oxane-3,4,5-

triol

[1]

SMILES
CC1=C(C=CC(=C1)OC2C(C(C

(C(O2)CO)O)O)O)O
[1]

Experimental Protocols
Synthesis of Homoarbutin (Illustrative Protocol)
While a specific protocol for the direct synthesis of Homoarbutin was not detailed in the

provided search results, a general and efficient method for the synthesis of related β-D-

glucopyranosides can be adapted. The following is an illustrative protocol based on the

synthesis of a structurally similar compound, 4-(hydroxymethyl)phenyl β-D-glucopyranoside

tetraacetate, which involves a phase transfer-catalyzed glycosylation reaction.

Reaction Scheme:
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Reactants

Product

4-hydroxy-3-methylphenol Homoarbutin (acetylated)

Acetobromo-α-D-glucose

Phase Transfer Catalyst
(e.g., TEBAC)

Base (e.g., CsOH)
Solvent (e.g., Chlorobenzene/Water)

Click to download full resolution via product page

Caption: Illustrative reaction scheme for the synthesis of acetylated Homoarbutin.

Materials:

4-hydroxy-3-methylphenol

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose)

Cesium hydroxide (CsOH)

Triethylbenzylammonium chloride (TEBAC)

Chlorobenzene

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for elution
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methylphenol,

cesium hydroxide, and triethylbenzylammonium chloride in a mixture of chlorobenzene and

water.

To this stirring solution, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

Heat the reaction mixture and stir vigorously. Monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with distilled water and saturated aqueous sodium

bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of

hexane/ethyl acetate to yield the acetylated Homoarbutin.

Deacetylation can be achieved using standard methods such as Zemplén deacetylation with

sodium methoxide in methanol to obtain the final Homoarbutin product.

Purification by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for the purification and analysis of synthetic compounds like

Homoarbutin. A general protocol for the purification of glycosides is provided below.

Instrumentation:

Preparative HPLC system with a UV detector

Reversed-phase C18 column
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Mobile Phase:

A gradient of methanol and water, both containing 0.1% acetic acid (v/v), is commonly used

for the separation of arbutin derivatives.

Procedure:

Dissolve the crude Homoarbutin in a minimal amount of the initial mobile phase solvent.

Filter the sample solution to remove any particulate matter.

Inject the sample onto the HPLC column.

Elute the compound using a programmed gradient of increasing methanol concentration.

Monitor the elution profile at a suitable wavelength, such as 284 nm, where arbutin

derivatives show significant absorbance.[5][6]

Collect the fractions corresponding to the Homoarbutin peak.

Combine the pure fractions and remove the solvent under reduced pressure to obtain the

purified Homoarbutin.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Sample Preparation:

Dissolve a few milligrams of purified Homoarbutin in a suitable deuterated solvent, such as

methanol-d₄ or DMSO-d₆.

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer.
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For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-

to-noise ratio.

For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance

of the ¹³C isotope.

Expected Spectral Features:

¹H NMR: Signals corresponding to the aromatic protons of the 4-hydroxy-3-methylphenyl

group, the anomeric proton of the glucose unit (typically a doublet in the range of 4.5-5.5

ppm), and other sugar protons. The methyl group protons will appear as a singlet.

¹³C NMR: Resonances for the aromatic carbons, the anomeric carbon (typically in the region

of 100-110 ppm), and the other carbons of the glucose and aglycone moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Homoarbutin.

Sample Preparation:

Prepare a dilute solution of Homoarbutin in a suitable solvent like methanol or

acetonitrile/water.

Data Acquisition:

Introduce the sample into the mass spectrometer, often coupled with liquid chromatography

(LC-MS).

Use a soft ionization technique such as electrospray ionization (ESI) to minimize

fragmentation and observe the molecular ion.

Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:
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The mass spectrum should show a prominent peak corresponding to the molecular ion of

Homoarbutin ([M+H]⁺ or [M-H]⁻) at m/z consistent with its molecular weight of 286.28.

Tandem MS (MS/MS) can be used to induce fragmentation, which would likely show a

characteristic loss of the glucose moiety.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and can be used for quantification.

Procedure:

Prepare a series of standard solutions of Homoarbutin in a suitable solvent (e.g., methanol

or water).

Use a quartz cuvette to measure the absorbance of each solution.

Scan the absorbance from 200 to 400 nm.

Arbutin derivatives typically exhibit two absorption maxima, one around 220-230 nm and

another around 280-290 nm.[5][7]

Mechanism of Action: Inhibition of Melanogenesis
Homoarbutin exerts its biological effect primarily through the inhibition of tyrosinase, the rate-

limiting enzyme in the synthesis of melanin.[4] This process, known as melanogenesis, is a

complex signaling pathway.

Melanogenesis Signaling Pathway and Inhibition by
Homoarbutin
The following diagram illustrates the key steps in melanogenesis and the point of inhibition by

Homoarbutin.
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Enzymatic Reactions

Tyrosine L-DOPA
Hydroxylation

Dopaquinone

Oxidation

Melanin

Further Reactions

TyrosinaseHomoarbutin
Inhibition
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Prepare solutions:
- Tyrosinase enzyme
- L-DOPA (substrate)

- Homoarbutin (inhibitor)
- Buffer

Incubate Tyrosinase with
Homoarbutin at various

concentrations

Initiate reaction by
adding L-DOPA

Measure absorbance at 475 nm
(formation of dopachrome)

over time

Calculate IC50 and determine
the mode of inhibition

(e.g., Lineweaver-Burk plot)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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